4-アミノ-3-ブロモベンゼンスルホンアミド

概要

説明

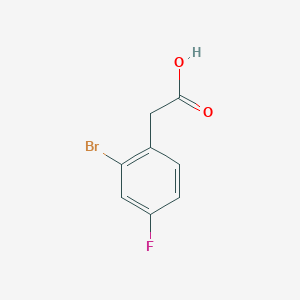

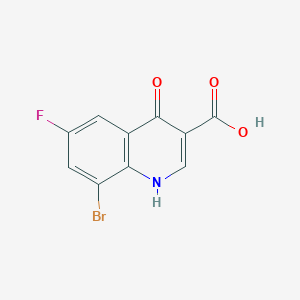

4-アミノ-3-ブロモベンゼンスルホンアミドは、分子式C6H7BrN2O2Sを持つ有機化合物です。これは、幅広い生物活性を示すことで知られているベンゼンスルホンアミドの誘導体です。

2. 製法

合成ルートと反応条件

4-アミノ-3-ブロモベンゼンスルホンアミドの合成は、一般的に4-アミノベンゼンスルホンアミドの臭素化を伴います。反応は、酢酸やジクロロメタンなどの適切な溶媒中で、臭素またはN-ブロモスクシンイミドなどの臭素化剤を用いて行われます。 反応条件は通常、芳香環の所望の位置での選択的臭素化を確実にするために、制御された温度を必要とします .

工業生産方法

4-アミノ-3-ブロモベンゼンスルホンアミドの工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスには、自動化された反応器の使用と、高収率と純度を実現するための反応パラメータの精密な制御が含まれます。 生成物は、再結晶化またはクロマトグラフィーなどの技術を用いて精製されます .

科学的研究の応用

4-Amino-3-bromo-benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.

Biological Studies: It is studied for its potential antimicrobial and anticancer properties.

Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Industrial Applications: It is used in the production of dyes and pigments.

作用機序

4-アミノ-3-ブロモベンゼンスルホンアミドの作用機序には、特定の分子標的との相互作用が関与します。例えば、活性部位に結合して酵素の活性を阻害することで、炭酸脱水酵素を阻害することができます。 この阻害は、さまざまな生理学的プロセスにとって重要な重炭酸イオンの産生量の減少につながる可能性があります . この化合物の臭素とアミノ基は、その結合親和性と標的酵素に対する選択性において重要な役割を果たします .

6. 類似の化合物との比較

類似の化合物

4-アミノベンゼンスルホンアミド: 臭素原子がなく、そのため、特定の置換反応では反応性が低くなります。

3-ブロモベンゼンスルホンアミド: アミノ基がなく、そのため、水素結合を形成して生物学的標的と相互作用する可能性が低くなります。

4-ニトロ-3-ブロモベンゼンスルホンアミド: アミノ基の代わりにニトロ基を含んでおり、その電子特性と反応性を変化させています.

独自性

4-アミノ-3-ブロモベンゼンスルホンアミドは、臭素とアミノ基の両方の存在により、独特の反応性と生物活性を備えています。 これらの官能基の組み合わせにより、多様な化学修飾が可能になり、医薬品中間体としての可能性を高めています .

生化学分析

Biochemical Properties

4-Amino-3-bromobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cancer cells. By inhibiting CA IX, 4-Amino-3-bromobenzenesulfonamide can disrupt the pH balance, leading to reduced tumor growth and proliferation . Additionally, it interacts with other biomolecules such as proteins and enzymes involved in cellular metabolism and signaling pathways.

Cellular Effects

The effects of 4-Amino-3-bromobenzenesulfonamide on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-Amino-3-bromobenzenesulfonamide can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 4-Amino-3-bromobenzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within cancer cells . This inhibition results in the disruption of cellular homeostasis and induces apoptosis. Additionally, 4-Amino-3-bromobenzenesulfonamide can interact with other enzymes and proteins, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-bromobenzenesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that 4-Amino-3-bromobenzenesulfonamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of 4-Amino-3-bromobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and increasing the dose further does not enhance its therapeutic effects.

Metabolic Pathways

4-Amino-3-bromobenzenesulfonamide is involved in several metabolic pathways, including those related to its role as a carbonic anhydrase inhibitor. It interacts with enzymes and cofactors involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of other biomolecules, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Amino-3-bromobenzenesulfonamide is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can affect its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Amino-3-bromobenzenesulfonamide plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the cell can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-benzenesulfonamide typically involves the bromination of 4-Amino-benzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of 4-Amino-3-bromo-benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

反応の種類

4-アミノ-3-ブロモベンゼンスルホンアミドは、次のようなさまざまな化学反応を起こします。

置換反応: 適切な条件下では、臭素原子は、アミンやチオールなどの他の求核剤と置換され得ます。

酸化と還元: アミノ基は、使用する試薬に応じて、ニトロ基に酸化またはアミンに還元され得ます。

カップリング反応: 鈴木-宮浦カップリングなどのカップリング反応に参加して、ビアリール化合物を生成できます.

一般的な試薬と条件

臭素化: 酢酸またはジクロロメタン中の臭素またはN-ブロモスクシンイミド。

酸化: 過マンガン酸カリウムまたは過酸化水素。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

カップリング: ホウ酸の存在下でのパラジウム触媒.

生成される主な生成物

置換生成物: さまざまな置換ベンゼンスルホンアミド。

酸化生成物: ニトロベンゼンスルホンアミド。

還元生成物: アミノベンゼンスルホンアミド。

カップリング生成物: ビアリール化合物.

4. 科学研究への応用

4-アミノ-3-ブロモベンゼンスルホンアミドは、いくつかの科学研究への応用があります。

医薬品化学: 特に炭酸脱水酵素を標的とする薬剤の合成における中間体として使用されます.

生物学的研究: その抗菌性と抗がん性に関する可能性について研究されています.

化学合成: より複雑な有機分子の合成における構成要素として役立ちます.

工業的用途: 染料や顔料の製造に使用されます.

類似化合物との比較

Similar Compounds

4-Amino-benzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-Bromo-benzenesulfonamide: Lacks the amino group, reducing its potential for forming hydrogen bonds and interacting with biological targets.

4-Nitro-3-bromo-benzenesulfonamide: Contains a nitro group instead of an amino group, altering its electronic properties and reactivity.

Uniqueness

4-Amino-3-bromo-benzenesulfonamide is unique due to the presence of both the bromine and amino groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmaceutical intermediate .

特性

IUPAC Name |

4-amino-3-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVQYJWCZRLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393322 | |

| Record name | 4-amino-3-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53297-69-1 | |

| Record name | 4-amino-3-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)